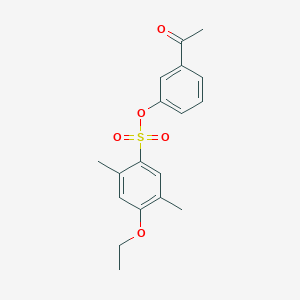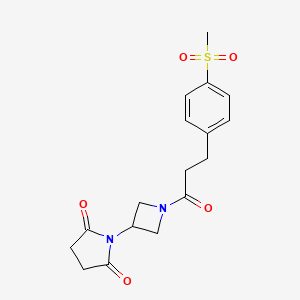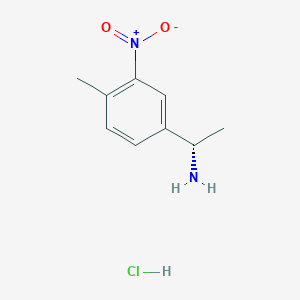
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . This reaction involves the attack of an electrophile on the pi electrons of the benzene ring, forming an arenium ion. The arenium ion then loses a proton to reform the aromatic ring .Chemical Reactions Analysis
As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions . The presence of various functional groups can also enable other types of reactions, depending on the conditions and reagents used.Scientific Research Applications
Sulfonation and Sulfation Reactions
Sulfonation and sulfation are significant chemical processes in organic synthesis. The study by Goossens et al. (1988) explores the sulfation and sulfonation of methyl- and dimethylphenols, which are structurally related to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. This research provides insights into how different substituents affect the distribution of sulfonic acid products, essential for understanding the chemical behavior of complex sulfonates in various reactions (Goossens, Lambrechts, Cerfontain, & Wit, 1988).
Synthesis and Biological Evaluation
Fahim and Shalaby (2019) conducted research on the synthesis and biological evaluation of benzenesulfonamide derivatives. They studied the reactivity of these compounds, which are structurally similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, providing insights into their potential for various biomedical applications (Fahim & Shalaby, 2019).
Cleavage Reactions
Kobayashi, Okimoto, and Imakura (1982) explored the cleavage of the methylenedioxy ring in compounds similar to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. Their research provides valuable insights into how different substituents affect the cleavage reactions, which is crucial for organic synthesis and the development of new chemical compounds (Kobayashi, Okimoto, & Imakura, 1982).
Enzyme Inhibitory Kinetics and Computational Study
Abbasi et al. (2018) conducted a study on the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which have relevance to 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate. They investigated the inhibitory effects on enzymes like acetylcholinesterase, which is significant in developing therapeutic agents for diseases like Alzheimer’s (Abbasi et al., 2018).
Chemiluminescence in Chemical Analysis
Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, providing a basis for understanding how 3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate might behave in similar conditions. This research is vital for applications in chemical analysis and the development of new analytical methods (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Mechanism of Action
properties
IUPAC Name |
(3-acetylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S/c1-5-22-17-9-13(3)18(10-12(17)2)24(20,21)23-16-8-6-7-15(11-16)14(4)19/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNJMCSMHGWLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)


![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)
![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)

![N-[2-(Dimethylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2800075.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)